4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Description

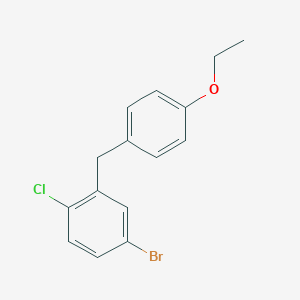

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNCHZBITMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433931 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-23-5 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Critical Intermediate in Modern Antidiabetic Drug Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This compound (CAS No. 461432-23-5) is a highly functionalized aromatic compound that has emerged as a cornerstone intermediate in the synthesis of cutting-edge pharmaceuticals.[1][2] Its primary significance lies in its role as a key building block for producing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are pivotal in the management of type 2 diabetes mellitus.[1][][4] The precise arrangement of its chloro, bromo, and ethoxybenzyl moieties provides a reactive scaffold, enabling complex molecular constructions necessary for developing potent and selective active pharmaceutical ingredients (APIs).[2]

This guide offers a comprehensive examination of the core physicochemical and spectroscopic properties of this intermediate. It is designed for researchers, medicinal chemists, and process development scientists, providing not only foundational data but also the underlying principles and experimental methodologies required for its accurate characterization and effective utilization in a laboratory setting.

Section 1: Core Physicochemical Characteristics

The physical properties of this compound are fundamental to its handling, reaction setup, and purification. These characteristics are summarized below and are critical for predicting its behavior in various solvent systems and thermal conditions.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [][5] |

| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane; 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [1][][5][6] |

| CAS Number | 461432-23-5 | [1][5][7] |

| Molecular Formula | C₁₅H₁₄BrClO | [][5][7] |

| Molecular Weight | 325.63 g/mol | [][5][7] |

| Appearance | White to off-white low-melting solid or powder | [][4] |

| Melting Point | 41-43 °C | [][4] |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg (Predicted) | [] |

| Density | ~1.4 g/cm³ | [] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [][4] |

Section 2: Molecular Structure and Spectroscopic Profile

The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control.

Molecular Structure

The molecule consists of a central benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxybenzyl group. This specific substitution pattern is key to its reactivity in cross-coupling and substitution reactions.[2]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each type of hydrogen atom. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[8][9][10] Benzylic protons (on a carbon adjacent to an aromatic ring) appear further downfield than typical alkane protons, usually between 2.3 and 3.0 ppm.[8][10] Hydrogens on carbons next to the ether oxygen are deshielded and appear in the 3.4 to 4.5 δ range.[11][12]

-

Expected Signals :

-

A triplet and a quartet for the ethyl group of the ethoxy substituent.

-

A singlet for the benzylic methylene (-CH₂-) bridge.

-

A complex pattern of doublets and multiplets for the seven protons on the two aromatic rings.

-

-

Reported Data : A ¹H NMR spectrum in CDCl₃ shows signals at δ 7.20-7.28 (m, 3H), 7.08 (d, 2H), 6.83 (d, 2H), 4.00 (q, 2H), 3.96 (s, 2H), and 1.40 (t, 3H).[13]

-

-

¹³C NMR Spectroscopy : Aromatic carbons typically absorb in the 110-150 ppm range.[8][9][10] Carbon atoms bonded to the ether oxygen are also shifted downfield, appearing in the 50-80 δ range.[11][12]

-

Reported Data : A ¹³C NMR spectrum in CDCl₃ shows peaks at δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, and 14.9.[13]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal the presence of halogen atoms through their characteristic isotopic patterns.[14]

-

Isotopic Pattern : The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a distinctive cluster of peaks for the molecular ion (M⁺).[14][15][16] The spectrum will show an M⁺ peak, an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and an M+4 peak.

-

Reported Data : LC-MS analysis using electrospray ionization (ESI positive) shows a peak at m/z 325, corresponding to the protonated molecule [M+H]⁺.[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

Aromatic C-H Stretching : A characteristic absorption is expected around 3030 cm⁻¹.[8]

-

Aromatic C=C Stretching : A series of peaks in the 1450 to 1600 cm⁻¹ range is indicative of the benzene rings.[8]

-

C-O Ether Stretching : Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[11][12] One is an asymmetric stretch between 1200 and 1300 cm⁻¹, and the other is a symmetric stretch around 1050 cm⁻¹.[11][17]

-

C-H Bending : Strong absorptions in the 690 to 900 cm⁻¹ range due to C-H out-of-plane bending can help identify the substitution pattern of the aromatic rings.[8]

Section 3: Experimental Protocols for Physicochemical Analysis

The trustworthiness of physicochemical data relies on robust and reproducible experimental methods. The following protocols outline standard procedures for determining the key properties of this compound.

Melting Point Determination (Capillary Method)

Principle : The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[18] Impurities typically lower the melting point and broaden the range.[19][20] The capillary method is a common and reliable technique for this determination.[21]

Methodology :

-

Sample Preparation : Ensure the sample is completely dry and finely powdered.

-

Capillary Loading : Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the material down. A sample height of 2-3 mm is ideal.

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Careful Determination : Heat the block to a temperature about 15-20°C below the expected melting point.

-

Slow Heating : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.

-

Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting : The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination (Micro Reflux Method)

Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[22] For small sample quantities, a micro reflux or micro-boiling point method is effective and minimizes material loss.[23]

Methodology :

-

Apparatus Setup : Place approximately 0.5 mL of the sample into a small test tube containing a magnetic stir bar.

-

Thermometer Placement : Suspend a thermometer in the test tube so that its bulb is above the liquid surface but below the top of the tube. This ensures it measures the vapor temperature.

-

Heating : Place the test tube in a heating block on a magnetic stirrer. Turn on the stirrer for gentle mixing to prevent bumping.[23]

-

Heating and Observation : Heat the sample gently until it boils and a ring of refluxing condensate is visible on the walls of the test tube.

-

Equilibrium : Adjust the heating so the reflux ring is stable and its height remains constant. The thermometer bulb should be positioned at the level of this ring.

-

Temperature Reading : Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the boiling point.[23]

Solubility Determination (Shake-Flask Method)

Principle : Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[24] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[25]

Methodology :

-

Sample Preparation : Add an excess amount of the solid compound to a known volume of the solvent (e.g., acetonitrile, DMSO, methanol) in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Place the flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling : Carefully withdraw a sample from the clear supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Analysis : Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 2. nbinno.com [nbinno.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. tutorchase.com [tutorchase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. athabascau.ca [athabascau.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 21. westlab.com [westlab.com]

- 22. Video: Boiling Points - Concept [jove.com]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 25. lup.lub.lu.se [lup.lub.lu.se]

spectral data for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Introduction

This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its precise structural elucidation is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive overview of the analytical methodologies required to confirm its identity and purity, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, this document is structured to not only present the data but also to illuminate the rationale behind the experimental design and data interpretation. The protocols described herein are designed to be self-validating, providing a robust framework for researchers in the field of chemical analysis and drug development.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for the assignment of spectroscopic signals. The following diagram illustrates the chemical structure of this compound with the IUPAC-recommended numbering for subsequent spectral analysis.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.

Experimental Protocol: NMR

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as a convenient internal standard.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp signal does not overlap with most organic proton or carbon signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire at least 1024 scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate Fourier transform and phase correction algorithms. Calibrate the spectra using the residual solvent peak or TMS.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations for the title compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.35 | d | 2.2 | 1H | H-3 |

| 7.28 | dd | 8.4, 2.2 | 1H | H-5 |

| 7.08 | d | 8.4 | 1H | H-6 |

| 7.05 | d | 8.8 | 2H | H-2', H-6' |

| 6.82 | d | 8.8 | 2H | H-3', H-5' |

| 4.05 | s | - | 2H | H-7 (CH₂) |

| 4.01 | q | 7.0 | 2H | H-8 (OCH₂) |

| 1.40 | t | 7.0 | 3H | H-9 (CH₃) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-4' |

| 138.5 | C-2 |

| 134.1 | C-1 |

| 132.0 | C-5 |

| 131.5 | C-3 |

| 130.2 | C-2', C-6' |

| 129.8 | C-1' |

| 129.5 | C-6 |

| 120.5 | C-4 |

| 114.8 | C-3', C-5' |

| 63.5 | C-8 (OCH₂) |

| 38.5 | C-7 (CH₂) |

| 14.8 | C-9 (CH₃) |

Interpretation of NMR Spectra

The ¹H NMR spectrum provides a wealth of information. The three distinct signals in the aromatic region between 7.08 and 7.35 ppm, with their characteristic doublet and doublet of doublets splitting patterns, confirm the 1,2,4-trisubstitution pattern on Ring A. The two doublets at 7.05 and 6.82 ppm, each integrating to 2H, are classic indicators of a 1,4-disubstituted (para) benzene ring (Ring B).

The singlet at 4.05 ppm integrating to 2H is definitively assigned to the benzylic methylene bridge (C7-H₂), which is not coupled to any adjacent protons. The quartet at 4.01 ppm and the triplet at 1.40 ppm are the hallmark signals of an ethoxy group, confirming its presence.

The ¹³C NMR spectrum corroborates these findings. The presence of 12 distinct carbon signals (with two pairs of equivalent carbons on Ring B) matches the molecular structure. The signal at 158.0 ppm is characteristic of an oxygen-bearing aromatic carbon (C-4'). The aliphatic signals at 63.5, 38.5, and 14.8 ppm correspond to the ethoxy and methylene bridge carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid or liquid samples. It eliminates the need for preparing KBr pellets.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |

| 1610, 1510, 1480 | Strong | C=C Aromatic Ring Stretch |

| 1245 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| 1040 | Strong | Aryl-O-C Symmetric Stretch (Ether) |

| 820 | Strong | C-H Out-of-plane bend (1,4-disubstituted ring) |

| 1100-1000 | Strong | C-Cl Stretch |

| 600-500 | Medium | C-Br Stretch |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The strong, sharp peak around 1245 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretching of an aryl ether, which is a key feature of the ethoxybenzyl moiety. This is complemented by the symmetric stretch near 1040 cm⁻¹. The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches confirms the hybrid nature of the molecule. The strong absorptions in the 1610-1480 cm⁻¹ region are typical for aromatic C=C bond vibrations. Finally, the presence of halogen substituents is suggested by the absorptions in the lower frequency "fingerprint" region, with C-Cl and C-Br stretches expected near 1050 cm⁻¹ and 550 cm⁻¹, respectively, though these can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

Experimental Protocol: MS

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is chosen as it is a "hard" ionization technique that induces significant fragmentation. This fragmentation pattern serves as a molecular fingerprint and is invaluable for structural elucidation.

-

Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is suitable for providing high-resolution mass data.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the EI source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |

| 340/342/344 | High | [M]⁺˙ (Molecular Ion) |

| 215/217 | High | [M - C₉H₁₁O]⁺ (Loss of ethoxybenzyl) |

| 121 | Very High (Base Peak) | [C₈H₉O]⁺ (Ethoxybenzyl cation) |

| 93 | Medium | [C₇H₉]⁺ (Loss of CO from m/z 121) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Mass Spectrum

The mass spectrum is expected to show a complex molecular ion [M]⁺˙ peak cluster around m/z 340/342/344. The characteristic isotopic pattern is due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1 ratio), providing definitive evidence for the elemental composition.

The fragmentation pattern is highly informative. The most favorable fragmentation is the benzylic cleavage, leading to the formation of a stable ethoxybenzyl cation at m/z 121. This is often the base peak (most abundant ion) in the spectrum. The corresponding fragment, the bromochlorophenyl radical, would lead to the cation at m/z 215/217.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic aryl ether linkage. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition through the distinct isotopic pattern of the molecular ion and confirms the major structural subunits via a logical fragmentation pathway. This integrated analytical approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its use in research and development.

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene for Pharmaceutical Research and Development

Introduction: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5) is a halogenated aromatic compound with significant utility in modern synthetic chemistry.[1][2] It serves as a pivotal structural intermediate in the synthesis of widely used antidiabetic drugs, including Dapagliflozin and Empagliflozin.[3][4] Its molecular structure, featuring a reactive benzylic halide moiety, is key to its synthetic value but also dictates a specific set of handling requirements to ensure laboratory safety.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our approach is grounded in establishing a self-validating system of controls where each layer of protection reinforces the next, ensuring the integrity of both the research and the well-being of the researcher.

Section 1: Hazard Analysis & Risk Profile

A thorough understanding of a compound's intrinsic properties is the foundation of safe handling. The risk profile of this compound is multifaceted, stemming from its physical state, chemical reactivity, and toxicological effects.

Chemical Reactivity Profile

The molecule's structure contains a benzylic halide, a functional group known for its reactivity in nucleophilic substitution reactions (both SN1 and SN2 pathways). This reactivity is essential for its role as a synthetic building block but also necessitates careful consideration of its storage and handling.[5]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[1] Contact could lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

-

Thermal Decomposition: Like many halogenated organics, formation of toxic gases (e.g., hydrogen chloride, hydrogen bromide, carbon oxides) is possible during heating or in the event of a fire.[1]

Toxicological and Ecotoxicity Profile

The primary risks associated with this compound are severe eye damage, acute toxicity through multiple exposure routes, and significant environmental hazard.[1][6] The Globally Harmonized System (GHS) classifications provide a clear directive for the required control measures.

| Hazard Class & Category | Hazard Statement | Signal Word | Rationale & Implication |

| Serious Eye Damage 1 | H318: Causes serious eye damage.[1][6][7] | Danger | This is the most critical health hazard. Exposure can lead to irreversible damage and potential loss of sight. This mandates the highest level of eye and face protection. |

| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed.[6][8] | Warning | Accidental ingestion can lead to significant adverse health effects. Strict hygiene practices are essential. |

| Acute Toxicity 4 (Dermal) | H312: Harmful in contact with skin.[6][8] | Warning | The compound can be absorbed through the skin, causing systemic effects. Chemical-resistant gloves are non-negotiable. |

| Acute Toxicity 4 (Inhalation) | H332: Harmful if inhaled.[6][8] | Warning | As a solid powder, it can be aerosolized.[4] Inhalation of dust must be prevented through engineering controls. |

| Aquatic Acute 1 | H400: Very toxic to aquatic life.[1][7] | Warning | Direct release into the environment can cause significant harm to aquatic ecosystems. |

| Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[1][7] | Warning | The compound is persistent in the environment, necessitating stringent spill control and specialized waste disposal. |

Section 2: The Self-Validating Safety Protocol: A Multi-Layered Approach

Safe handling is achieved not by a single action, but by a system of overlapping controls. We advocate for the "Hierarchy of Controls" model, which prioritizes the most effective measures. This system is self-validating: proper use of engineering controls minimizes reliance on PPE, and adherence to administrative controls ensures all layers function correctly.

Caption: Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

Layer 1: Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9][10] This is the primary defense against inhalation of the powdered solid and any potential vapors.[11]

-

Emergency Equipment: An accessible and regularly tested emergency eyewash station and safety shower are critical. Given the H318 classification (Causes serious eye damage), immediate and prolonged flushing of the eyes is the only effective first aid measure.[1][12]

Layer 2: Administrative & Procedural Controls

These are the work practices and procedures that ensure safe operation.

-

Safety Data Sheet (SDS) Review: Before beginning any new procedure, all personnel must read and fully understand the SDS for the compound.[9]

-

Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent cross-contamination.

-

Waste Management: As a halogenated organic substance, all waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[10] This is crucial for proper disposal and to prevent environmental release.[13][14]

Layer 3: Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and its selection is directly dictated by the hazard profile.[15][16]

| PPE Type | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1) AND a full-face shield.[9] | Causality: The H318 classification (Causes serious eye damage) necessitates dual protection. Goggles protect from dust ingress from the sides, while the face shield protects the entire face from splashes.[1][7] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9][17] | Causality: The H312 classification (Harmful in contact with skin) requires an effective barrier. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8][11] |

| Body Protection | Long-sleeved lab coat and closed-toe shoes.[9][18] | Causality: Protects against incidental skin contact and contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved respirator with P95/P100 particulate filters or organic vapor cartridges. | Causality: To be used only if engineering controls fail or during major spill cleanup. Not a substitute for a fume hood.[9][11] |

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Weighing and Aliquoting the Solid Compound

This common procedure carries a high risk of aerosolization if not performed correctly.

Caption: A step-by-step workflow for the safe weighing of the solid compound.

Protocol:

-

Preparation: Verify the fume hood is operational. Don all required PPE as specified in Section 2.3.

-

Setup: Place an analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the chemical fume hood.

-

Weighing: Tare the weigh boat on the balance. Carefully transfer the solid compound to the boat, avoiding any actions that could create dust.

-

Transfer: Once the desired mass is obtained, carefully transfer the solid into the designated reaction vessel.

-

Cleanup: Decontaminate the spatula and work surface with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes into the "Halogenated Organic Waste" container.[10]

-

Final Steps: Remove gloves using the proper technique and wash hands thoroughly.

SOP 2: Emergency Response

| Emergency | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][12] |

Spill Cleanup:

-

Evacuate the immediate area and alert colleagues.

-

Ensure proper PPE is worn, including respiratory protection if the spill is large or outside of a fume hood.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled container for halogenated waste.

-

Decontaminate the area with a suitable solvent and wash thoroughly.

Section 4: Storage and Disposal

Secure Storage

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Location: Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1]

-

Segregation: Store separately from other chemicals to prevent accidental mixing.

Waste Disposal Protocol

The environmental toxicity of this compound necessitates a strict disposal pathway.

Caption: Decision process for segregating chemical waste.

Procedure:

-

Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain.[1][10]

-

Segregation: All waste, including contaminated solids, solutions, and disposable equipment, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10]

-

Professional Disposal: The waste container must be collected and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

Conclusion

This compound is an invaluable tool in pharmaceutical development. Its effective and safe use hinges on a culture of safety that is built upon a deep understanding of its chemical nature. By implementing a multi-layered system of controls—prioritizing engineering solutions, reinforcing them with robust procedures, and backing them up with appropriate personal protective equipment—researchers can confidently manage the risks associated with this compound. Adherence to these principles ensures that scientific advancement does not come at the cost of personal or environmental safety.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 4. cphi-online.com [cphi-online.com]

- 5. Benzylic substitution, benzylation [organic-chemistry.org]

- 6. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. capotchem.com [capotchem.com]

- 12. aksci.com [aksci.com]

- 13. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 14. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]

- 15. hazmatschool.com [hazmatschool.com]

- 16. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 17. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

solubility of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 461432-23-5), a critical intermediate in the synthesis of the SGLT2 inhibitor Dapagliflozin.[1][2] Understanding and quantifying the solubility of this compound is paramount for optimizing reaction kinetics, developing efficient purification strategies, and ensuring process scalability in pharmaceutical manufacturing. This document synthesizes known physicochemical data, establishes a theoretical framework for predicting solubility based on molecular structure, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. The insights and methodologies provided herein are designed to empower researchers to make informed decisions, mitigate process risks, and accelerate development timelines.

Introduction: The Nexus of Synthesis and Solubility

In modern pharmaceutical development, the efficiency of a synthetic route is not merely a measure of chemical yield but also of process robustness, scalability, and cost-effectiveness. The physical properties of intermediates play a silent but pivotal role in this equation.

Strategic Importance in Dapagliflozin Synthesis

This compound is a cornerstone building block in the synthesis of Dapagliflozin, a widely used medication for the management of type 2 diabetes.[2][3] Its molecular structure is specifically designed for subsequent chemical transformations, such as cross-coupling reactions, that build the final active pharmaceutical ingredient (API).[4] The successful execution of these synthetic steps is intrinsically linked to the ability to control the concentration of this intermediate in solution.

Why Solubility is a Critical Process Parameter

Precise solubility data is not an academic exercise; it is a fundamental requirement for rational process development. Key applications include:

-

Reaction Optimization: Ensuring the starting material remains in solution is crucial for achieving predictable reaction kinetics and minimizing side-product formation.[4]

-

Purification and Crystallization: The selection of appropriate anti-solvents and crystallization solvents depends entirely on differential solubility profiles.

-

Process Safety and Handling: Knowledge of solubility limits prevents unexpected precipitation, which can foul equipment and complicate material transfers.

-

Analytical Method Development: Preparing standards and samples for techniques like HPLC requires solvents that can fully dissolve the compound at known concentrations.

Physicochemical Profile of this compound

A molecule's physical properties are the primary determinants of its solubility behavior. The key characteristics of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 461432-23-5 | [1] |

| Molecular Formula | C₁₅H₁₄BrClO | [] |

| Molecular Weight | 325.63 g/mol | [] |

| Appearance | White to off-white low-melting solid/powder | [1][] |

| Melting Point | 41–43 °C | [] |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |

| Density | ~1.4 g/cm³ | [] |

| Predicted XLogP3 | 5.5 | [6] |

The most telling property is the predicted XLogP3 of 5.5 .[6] This high value indicates a strongly lipophilic (oil-loving) and nonpolar character. This single parameter allows us to hypothesize that the compound will exhibit poor solubility in polar solvents (like water) and significantly better solubility in nonpolar organic solvents.

Theoretical Framework for Solubility Prediction

The "Like Dissolves Like" Principle

The foundational principle of solubility states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7][8] this compound is a large, nonpolar molecule dominated by aromatic rings and halogen substituents. Therefore, its dissolution is energetically favored in solvents that can establish nonpolar interactions (van der Waals forces) and is disfavored in highly polar solvents, like water, which form strong hydrogen-bonding networks.[8]

Predicted Solubility Across Solvent Classes

Based on its nonpolar structure, we can predict a general solubility trend:

-

High Solubility: Expected in nonpolar aromatic (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane) which closely match the solute's own structure and polarity.

-

Moderate to Good Solubility: Expected in aprotic polar solvents of intermediate polarity like ethers (THF) and esters (Ethyl Acetate).

-

Low to Slight Solubility: Expected in more polar solvents like ketones (Acetone), nitriles (Acetonitrile), and short-chain alcohols (Methanol, Ethanol). The existing qualitative data supports this.[1][]

-

Insoluble: Expected in highly polar protic solvents, particularly water .

Known Qualitative Solubility Data

Publicly available data offers a preliminary but non-quantitative glimpse into the compound's solubility.

| Solvent | Reported Solubility | Source |

| Acetonitrile | Soluble / Slightly Soluble | [1][] |

| DMSO | Soluble / Slightly Soluble | [1][] |

| Methanol | Soluble / Slightly Soluble | [1][] |

While useful, terms like "soluble" are insufficient for process chemistry, which demands precise concentration limits. This necessitates a robust experimental protocol to quantify these values.

Experimental Protocol for Quantitative Solubility Determination

This section details a self-validating protocol based on the industry-standard shake-flask equilibrium method to determine solubility with high accuracy.[9]

Objective

To determine the equilibrium solubility (mg/mL) of this compound in a diverse range of organic solvents at a controlled ambient temperature (25 °C).

Materials and Reagents

-

Solute: this compound (>98% purity)

-

Solvents: HPLC-grade or equivalent purity for the following: Heptane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Methanol.

-

Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, 0.22 µm PTFE syringe filters, and a validated HPLC-UV system.

Experimental Workflow Diagram

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation: For each solvent, accurately weigh and add approximately 200-300 mg of the solute into a 20 mL glass vial. The key is to add enough solid so that a visible excess remains after equilibrium is reached. Record the exact mass. Add 10.0 mL of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature of 25 °C and a speed of ~200 RPM. Allow the slurries to equilibrate for a minimum of 24 hours.

-

Self-Validation Check: To ensure equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. If the measured concentrations are statistically identical, equilibrium was achieved at 24 hours.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours. For solvents with fine suspensions, centrifuge the vials at ~3000 RPM for 10 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant, being cautious not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

Dilution: Based on an estimated solubility range, perform an accurate volumetric dilution of the filtered sample to bring its concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. A standard calibration curve prepared from the same compound of known concentration must be used to calculate the concentration of the saturated solution.

Data Analysis and Interpretation

The final solubility is calculated from the HPLC concentration, accounting for the dilution factor.

-

Formula: Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

The results should be compiled into a comprehensive table, ranking the solvents from highest to lowest solubility. This quantitative data should then be compared against the theoretical predictions outlined in Section 3.0. Any significant deviations may suggest specific solute-solvent interactions (e.g., hydrogen bonding, pi-stacking) that were not immediately obvious from the general principle of polarity.

Conclusion

While theoretical principles provide a valuable starting point, only empirical, quantitative data can furnish the precise information required for robust pharmaceutical process development. The qualitative observation that this compound is soluble in solvents like methanol and DMSO is a useful but incomplete picture.[1][] By implementing the detailed shake-flask protocol described herein, researchers can generate the high-quality, actionable solubility data needed to optimize synthetic reactions, streamline purification processes, and ensure the overall efficiency and safety of producing critical medicines like Dapagliflozin. This guide provides both the predictive framework and the practical tools necessary to achieve this goal.

References

- 1. cphi-online.com [cphi-online.com]

- 2. This compound [chemicalbook.com]

- 3. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 4. nbinno.com [nbinno.com]

- 6. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Synthesis, Properties, and Application in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a critical chemical intermediate, primarily recognized for its role in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes mellitus. This guide provides a comprehensive overview of this compound, detailing its chemical properties, molecular structure, and established synthesis protocols. By synthesizing information from chemical databases, patents, and safety data sheets, this document aims to serve as a vital resource for professionals in pharmaceutical research and development, offering insights into its reactivity, handling, and application in the synthesis of active pharmaceutical ingredients (APIs) such as Dapagliflozin.

Core Molecular and Physical Properties

This compound is a substituted diphenylmethane derivative. Its molecular structure, featuring a bromo, chloro, and an ethoxybenzyl group, dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Data Summary

A summary of the key physical and chemical properties is presented in Table 1, providing at-a-glance information essential for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 461432-23-5 | [1][2][][4] |

| Appearance | White to off-white powder/solid | [2][6] |

| Melting Point | 40–43 °C | [2][] |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [] |

| Density | ~1.4 g/cm³ | [2][] |

| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol | [2] |

Structural Elucidation and Reactivity

The chemical behavior of this compound is a direct consequence of its molecular architecture. The molecule consists of a central methylene bridge connecting a 4-ethoxyphenyl group to a 4-bromo-1-chlorophenyl group.

Caption: 2D representation of this compound.

The presence of two halogen atoms, bromine and chlorine, on one of the aromatic rings provides distinct sites for reactivity. The bromine atom is particularly susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This reactivity is fundamental to its role in building more complex molecular scaffolds. The chlorine atom, being less reactive in such couplings, offers the potential for sequential or orthogonal functionalization under different reaction conditions.[7]

The ethoxy-substituted phenyl ring influences the electronic properties of the molecule and can play a role in directing regioselectivity in subsequent synthetic steps.[7]

Synthesis Pathway: A One-Pot Process

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. A notable and efficient method is a one-pot process that avoids the use of acetonitrile, thereby preventing the formation of the N-acetyl impurity.[8][9] This process involves a Friedel-Crafts acylation followed by an in-situ reduction.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on published patent literature.[8][9][10][11]

Step 1: Acyl Chloride Formation

-

To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF) under a nitrogen atmosphere.

-

Slowly add oxalyl chloride or a similar chlorinating agent (e.g., thionyl chloride).[8][9]

-

Stir the reaction mixture at room temperature (25-30 °C) for approximately one hour until the acid is fully converted to the acyl chloride.

-

Concentrate the mixture under vacuum to remove excess chlorinating agent and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[8][10]

Step 2: Friedel-Crafts Acylation and In-Situ Reduction

-

Dissolve the crude acyl chloride in dichloromethane and cool the solution to 0-5 °C.

-

Add phenetole (ethoxybenzene) to the solution.

-

Portion-wise, add a Lewis acid catalyst, such as aluminum chloride, while maintaining the temperature between 0-5 °C.[8][9] This step forms the intermediate ketone, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

-

After stirring for approximately 2 hours, slowly add a reducing agent, such as triethylsilane, to the reaction mixture.[10][11]

-

Allow the reaction to warm to room temperature and stir for an extended period (e.g., 36 hours) to ensure complete reduction of the ketone to the methylene bridge.[10][11]

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding an aqueous base, such as potassium hydroxide solution.[10]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.[10]

-

Concentrate the organic phase under vacuum to yield the crude product.

-

Purify the crude material, for example, by recrystallization from ethanol, to obtain this compound as a solid.[9]

Caption: One-pot synthesis workflow for the target compound.

Application in Pharmaceutical Synthesis: The Case of Dapagliflozin

The primary and most significant application of this compound is as a key starting material for the synthesis of Dapagliflozin.[2][][12][13] Dapagliflozin is a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[][12]

In the synthesis of Dapagliflozin, the bromo- and chloro-substituents on the intermediate serve as handles for constructing the final C-aryl glucoside structure that is characteristic of this class of drugs. The specific reactivity of the bromine atom is exploited in a crucial coupling step to introduce the glucose moiety (or a protected precursor).

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1][15]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[6][14]

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15][16]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][16]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][16]

-

Avoid creating dust during handling.[16]

Storage Conditions

For optimal stability, this compound should be stored at ambient or refrigerated (4°C) temperatures in a dry, well-sealed container.[2] It should be kept away from strong oxidizing agents.[6]

Conclusion

This compound is a high-value intermediate in the pharmaceutical industry. Its well-defined molecular structure provides predictable reactivity, particularly in cross-coupling reactions essential for the synthesis of complex APIs like Dapagliflozin. Understanding its physicochemical properties, synthesis pathways, and safety protocols is crucial for its effective and safe utilization in drug discovery and development workflows. This guide provides a consolidated technical resource to support researchers and scientists in this endeavor.

References

- 1. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 461432-23-5 | FB76075 [biosynth.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. US20160280619A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. WO2015063726A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 461432-23-5 [chemicalbook.com]

- 12. This compound [chemicalbook.com]

- 13. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 14. chemical-label.com [chemical-label.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Identification and Characterization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a critical intermediate in the synthesis of prominent antidiabetic pharmaceuticals. The document delineates its chemical identity, physicochemical properties, and its pivotal role in drug discovery, primarily as a precursor to SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1][2] A detailed, two-step synthesis pathway is presented, including mechanistic insights into the Friedel-Crafts acylation and subsequent reductive deoxygenation. Furthermore, this guide outlines a suite of analytical methodologies for the robust characterization and quality control of the compound, encompassing spectroscopic and chromatographic techniques. Each section is underpinned by field-proven insights and references to authoritative literature, ensuring scientific integrity and practical applicability for researchers in the pharmaceutical sciences.

Introduction: A Key Building Block in Modern Antidiabetic Therapies

This compound (CAS No. 461432-23-5) is a halogenated aromatic hydrocarbon of significant interest in medicinal chemistry and pharmaceutical development.[1][3] Its molecular structure is primed for further chemical modification, making it an ideal starting material for the synthesis of complex active pharmaceutical ingredients (APIs). The primary application of this compound lies in its role as a key intermediate in the manufacturing of Dapagliflozin and Empagliflozin, which are at the forefront of Type 2 diabetes treatment.[1][2][4] These drugs belong to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which lower blood glucose levels by promoting its excretion in the urine.[1][4] The purity and well-defined structure of this compound are paramount for ensuring the efficacy and safety of the final drug product.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is crucial for its effective utilization and handling. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 461432-23-5 | [1][3] |

| Molecular Formula | C₁₅H₁₄BrClO | [3][5] |

| Molecular Weight | 325.63 g/mol | [3][5] |

| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [6] |

| Synonyms | 5-Bromo-2-chloro-4′-ethoxydiphenylmethane, 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether, Dapagliflozin Bromo Impurity | [1][3][5][7] |

| Appearance | White to off-white powder or low-melting solid | [4][8] |

| Melting Point | 41-43 °C | [8] |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [8] |

| Solubility | Soluble in acetonitrile, DMSO, and methanol | [4][8] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing from 5-bromo-2-chlorobenzoic acid. This pathway involves a Friedel-Crafts acylation followed by a reductive deoxygenation of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Phenetole

The initial step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with phenetole (ethoxybenzene) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[9] The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring of phenetole, leading to the formation of a sigma complex.[1] Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired ketone product.[1]

Step 2: Reductive Deoxygenation of the Ketone Intermediate

The second step involves the reduction of the carbonyl group of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone to a methylene group, yielding the final product, this compound.

Mechanism: This transformation is commonly achieved via ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a strong protic acid.[10][11] The Lewis acid activates the carbonyl group, making it more electrophilic. A hydride is then transferred from the triethylsilane to the carbonyl carbon, leading to the formation of a silylated alcohol intermediate which is then further reduced to the methylene compound.[8][12]

Experimental Protocol for Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

-

To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a catalytic amount of dimethylformamide.

-

Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) to the mixture at room temperature and stir until the reaction is complete (typically monitored by the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

-

In a separate flask, dissolve phenetole (1 equivalent) in an anhydrous solvent and cool to 0 °C.

-

Add aluminum chloride (1.1 equivalents) portion-wise to the phenetole solution, maintaining the temperature at 0 °C.

-

Slowly add the crude 5-bromo-2-chlorobenzoyl chloride to the reaction mixture and stir at 0 °C for several hours.

-

Upon completion (monitored by TLC or HPLC), quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Step 2: Synthesis of this compound

-

Dissolve the crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in a suitable solvent such as a mixture of acetonitrile and dichloromethane.

-

Cool the solution to 0 °C and add triethylsilane (2-3 equivalents).

-

Slowly add boron trifluoride etherate (1.5-2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[13] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a white to off-white solid.[14][15]

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are approximately:

-

7.20-7.28 (m, 3H, aromatic protons)

-

7.08 (d, 2H, aromatic protons ortho to the ethoxy group)

-

6.83 (d, 2H, aromatic protons meta to the ethoxy group)

-

4.00 (q, 2H, -OCH₂CH₃)

-

3.96 (s, 2H, benzylic -CH₂-)

-

1.40 (t, 3H, -OCH₂CH₃)[5]

-

-

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The expected chemical shifts (in ppm) in CDCl₃ are approximately: 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9.[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (325.63 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

GC-MS Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed.

HPLC Method Parameters:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water or a buffer solution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 225 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

This method can be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[12][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:

-

Aromatic C-H stretch: ~3030-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

-

Aromatic C=C stretch: ~1500 and 1600 cm⁻¹

-

C-O-C stretch (ether): Strong absorption around 1250 cm⁻¹ and 1050 cm⁻¹[17]

-

C-Cl stretch: ~600-800 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[4] As with all organohalogen compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[18][19][20][21][22] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[18][19][21] Refer to the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal procedures.[16][18]

Conclusion

This compound stands as a cornerstone intermediate in the synthesis of vital antidiabetic medications. A comprehensive understanding of its synthesis, from the mechanistic underpinnings of the Friedel-Crafts acylation and ionic hydrogenation to the practicalities of a detailed experimental protocol, is essential for its efficient and safe production. The analytical methodologies outlined in this guide provide a robust framework for the structural confirmation and purity assessment of this compound, ensuring its quality for downstream applications in pharmaceutical manufacturing. This guide serves as a valuable resource for researchers and scientists, empowering them with the technical knowledge to confidently work with this key building block in the ongoing development of innovative therapies.

References

- 1. byjus.com [byjus.com]

- 2. Triethylsilane (TES) [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]

- 12. Ionic hydrogenation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 19. csub.edu [csub.edu]

- 20. ethz.ch [ethz.ch]

- 21. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 22. solubilityofthings.com [solubilityofthings.com]

role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in SGLT2 inhibitor synthesis

An In-depth Technical Guide on the Core Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in SGLT2 Inhibitor Synthesis

Abstract

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action.[1][2] This class of drugs, characterized by a C-aryl glucoside structure, provides enhanced metabolic stability and efficacy.[3][4] Central to the synthesis of several leading SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, is the key aglycone precursor, this compound (CAS No. 461432-23-5).[5][6] This technical guide provides a comprehensive examination of the strategic importance of this intermediate, detailing its synthesis, chemical properties, and critical role in the construction of the C-aryl glucoside core. We will dissect the mechanistic underpinnings of its application, providing field-proven protocols and insights for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction to SGLT2 Inhibitors: A Mechanistic Overview

SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] SGLT2 inhibitors selectively block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[7][8] This mechanism is independent of insulin secretion or sensitivity, which provides a complementary approach to other antidiabetic therapies.[9]

The foundational structure for this class of drugs is the C-aryl glucoside, a modification of the natural O-glucoside phlorizin.[4] Unlike O-glucosides, which are susceptible to enzymatic cleavage in the gastrointestinal tract, C-glucosides form a direct carbon-carbon bond between the glucose moiety and the aglycone (aromatic) portion, rendering them resistant to metabolic degradation and thus suitable for oral administration.[3] The synthesis of this crucial C-C bond is a pivotal challenge in the manufacturing of these drugs, a challenge elegantly addressed through the use of specifically functionalized intermediates.

The Aglycone Core: Strategic Importance of this compound

The aglycone portion of an SGLT2 inhibitor is responsible for its binding affinity and selectivity to the SGLT2 protein. The diarylmethane motif is a common structural feature in many potent SGLT2 inhibitors.[10] The specific intermediate, this compound, serves as the aglycone precursor for blockbuster drugs like Dapagliflozin.[6][11]

Its structure is strategically designed for sequential, high-yield transformations:

-

The Bromine Atom : This is the most critical functional group for the key C-C bond-forming reaction. Its position makes it highly susceptible to halogen-lithium exchange, a robust method for generating a potent aryl lithium nucleophile.[12][13]

-

The Chlorine Atom : This substituent remains on the proximal phenyl ring in the final drug structure (e.g., Dapagliflozin). It is essential for the drug's potency and binding to the SGLT2 transporter.[14]

-

The Ethoxybenzyl Group : This distal ring provides the second half of the diarylmethane structure and contributes to the overall molecular conformation required for effective SGLT2 inhibition.[15]

Profile of the Key Intermediate

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including process optimization, purification, and storage.

| Property | Value | Reference |

| CAS Number | 461432-23-5 | [5][16] |

| Molecular Formula | C₁₅H₁₄BrClO | [16][17] |

| Molecular Weight | 325.63 g/mol | [16][17] |

| Appearance | White to off-white powder/solid | [11] |

| Melting Point | 40-43 °C | [11][18] |

| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [5][19] |

Synthesis of the Key Intermediate

The industrial preparation of this compound is typically a two-step process starting from readily available materials.[20][21] The causality behind this choice is rooted in the reliability and scalability of Friedel-Crafts chemistry and subsequent selective reductions.

Caption: General synthesis workflow for the key intermediate.

Detailed Protocol: Synthesis of the Intermediate

The following protocol is a representative synthesis adapted from established literature.[10][18][21]

Step 1: Friedel-Crafts Acylation to (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

-

Acid Chloride Formation : To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Acylation : Dissolve the crude acid chloride and phenetole (1.0-1.2 eq) in a solvent like dichloromethane and cool the solution to 0-5 °C.

-

Lewis Acid Addition : Add a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.1-1.3 eq), portion-wise, maintaining the temperature below 10 °C. Causality: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, activating it for electrophilic attack on the electron-rich phenetole ring.

-

Reaction & Quench : Stir the reaction mixture at low temperature for 2-4 hours. Upon completion (monitored by TLC or HPLC), carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

-

Workup : Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone intermediate, which can be purified by recrystallization.

Step 2: Reduction to this compound

-